molecular formula C21H17N3O3 B2719971 1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-61-0

1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2719971
CAS No.: 303148-61-0
M. Wt: 359.385
InChI Key: BYFBFHALNZEKSR-UHFFFAOYSA-N
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Description

The compound “1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole” is likely an organic compound that contains a benzimidazole core structure, which is a bicyclic heteroarene, a type of aromatic organic compound . The benzimidazole core is substituted with various functional groups, including a 4-methylbenzyl group, a nitro group, and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole core, with the various substituents attached at specific positions on the core . The exact structure would depend on the specific locations of these substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific reactivity of the different functional groups present in the molecule . For example, the nitro group might be reduced to an amino group, or the benzyl group might undergo various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the different functional groups . For example, the nitro group might contribute to the compound’s reactivity, while the benzyl and phenyl groups might influence its physical properties like solubility .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Nitroimidazoles, including analogues similar to 1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole, have shown promising antitubercular activity. Research by Li et al. (2008) highlighted the synthesis and antitubercular activity of certain nitroimidazole derivatives, underscoring their potential in treating tuberculosis by targeting Mycobacterium tuberculosis. The structural modifications in these compounds aimed at enhancing water solubility did not significantly affect their antitubercular potency, suggesting that the inherent lattice stability of these molecules might not be a major limiting factor in their solubility (Li et al., 2008).

Antiparasitic Applications

Compounds with a benzimidazole framework have also been explored for their antiparasitic efficacy. For instance, oxfendazole, a derivative within the benzimidazole class, has shown significant potential against helminth infections in humans. Its long metabolic half-life and the safety profile highlighted in studies underscore its promise as a therapeutic option for treating parasitic diseases such as neurocysticercosis and echinococcosis (González et al., 2018).

Anticancer Potential

Further, the synthesis and evaluation of benzimidazole derivatives have demonstrated potential anticancer properties. Pham et al. (2022) designed and synthesized a series of benzimidazole derivatives, identifying compounds with potent antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), as well as significant cytotoxicity against various cancer cell lines. These findings suggest the dual antimicrobial and anticancer utility of benzimidazole derivatives, highlighting their versatility as bioactive molecules (Pham et al., 2022).

Structural and Reactive Studies

The structural and reactive characteristics of related compounds, such as 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, have also been explored. Research by Sparke et al. (2010) on the synthesis and reactivity of this compound provides insights into the chemical behavior and potential applications of nitrobenzyl-substituted benzimidazoles in synthetic chemistry (Sparke et al., 2010).

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to speculate about its mechanism of action. Benzimidazole derivatives have been studied for various biological activities, but the activity can vary widely depending on the specific substituents present .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also be interesting to investigate its biological activity, given the known activities of some benzimidazole derivatives .

Properties

IUPAC Name

1-[(4-methylphenyl)methoxy]-6-nitro-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-15-7-9-16(10-8-15)14-27-23-20-13-18(24(25)26)11-12-19(20)22-21(23)17-5-3-2-4-6-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFBFHALNZEKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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